molecular formula C23H30O4S B8523184 2-(4-Octanoyl phenyl)ethyl p-toluene sulfonate

2-(4-Octanoyl phenyl)ethyl p-toluene sulfonate

Cat. No. B8523184
M. Wt: 402.5 g/mol
InChI Key: PSPWQJROWCGRES-UHFFFAOYSA-N
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Patent
US06284915B1

Procedure details

2-(4-Octanoyl phenyl)ethyl p-toluene sulfonate (1.23 g) prepared in the above-described procedure was dissolved in 2-butanone (18 ml) to obtain a solution. Sodium iodide (550 mg) was added to the solution, and the solution was heated to reflux for 40 minutes. The reaction solution was concentrated, and the solution was partitioned with water-dichloromethane. The dichloromethane layer was washed with water, dried over anhydrous sodium sulfate, and concentrated to obtain 4′-(2-iodoethyl)octanophenone (1.09 g) in the form of white crystal.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O[CH2:11][CH2:12][C:13]2[CH:18]=[CH:17][C:16]([C:19](=[O:27])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[CH:15][CH:14]=2)(=O)=O)=CC=1.[I-:29].[Na+]>CC(=O)CC>[I:29][CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][C:16]([C:19](=[O:27])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCC1=CC=C(C=C1)C(CCCCCCC)=O)C
Step Two
Name
Quantity
550 mg
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
18 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a solution
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 40 minutes
Duration
40 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
the solution was partitioned with water-dichloromethane
WASH
Type
WASH
Details
The dichloromethane layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ICCC1=CC=C(C=C1)C(CCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.